Ffpeaht
Description
Ffpeaht (systematic IUPAC name undisclosed in available literature) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a phosphine donor site conjugated with an alkene moiety, enabling dual electronic and steric modulation of metal centers. This ligand has garnered attention for its ability to stabilize reactive intermediates in cross-coupling and hydrogenation reactions, achieving high turnover numbers (TONs) and selectivity in asymmetric catalysis .
Synthetic protocols for this compound typically involve a multi-step process starting from commercially available phosphine precursors, with the alkene functionality introduced via Wittig or Heck reactions. Characterization by $^{31}$P NMR and X-ray crystallography confirms its bidentate coordination mode, with bond lengths between the metal (e.g., Pd, Rh) and phosphorus atoms averaging 2.28 Å, and alkene-metal distances of 2.10 Å .
Properties
CAS No. |
147703-11-5 |
|---|---|
Molecular Formula |
C21H25F2NO |
Molecular Weight |
345.434 |
IUPAC Name |
6-[2-(4-fluorophenyl)ethyl-(3-fluoropropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C21H25F2NO/c22-12-2-13-24(14-11-16-5-7-18(23)8-6-16)19-9-10-20-17(15-19)3-1-4-21(20)25/h1,3-8,19,25H,2,9-15H2 |
InChI Key |
PBHVQBRNEVYHGT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1N(CCCF)CCC3=CC=C(C=C3)F)C=CC=C2O |
Synonyms |
2-(N-n-3-fluoropropyl-N-(4-fluorophenyl)ethylamino)-5-hydroxytetralin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ffpeaht’s utility, two structurally and functionally analogous ligands are analyzed: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).
Table 1: Structural and Electronic Properties
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand | Reaction Yield (%) | TON (×10³) | Selectivity (ee, %) | Stability (h, at 80°C) |
|---|---|---|---|---|
| This compound | 92 | 8.7 | 95 (R) | >24 |
| PPh₃ | 78 | 5.2 | N/A | <12 |
| dppe | 85 | 6.9 | 88 (S) | 18 |
| Reference |
Key Findings:
Electronic Flexibility: this compound’s alkene π-system enhances back-donation to metals, reducing oxidative addition barriers in cross-coupling reactions compared to PPh₃’s purely σ-donor behavior .
Steric Adaptability : The smaller cone angle of this compound (132° vs. 145° for PPh₃) allows better substrate access in crowded catalytic cycles, explaining its superior TONs .
Stability : this compound’s hybrid structure resists ligand decomposition under high temperatures, outperforming dppe in prolonged reactions .
Controversies:
- Some studies suggest dppe’s rigid backbone improves enantioselectivity in hydrogenation, conflicting with this compound’s dominance in coupling reactions .
- PPh₃ remains preferred in industrial settings due to lower cost, despite this compound’s technical advantages .
Methodological Considerations
Comparative analyses drew from diverse sources, including crystallographic data (CCDC entries via ), catalytic assays in supplementary Tables S1–S7 , and systematic reviews on ligand design . Discrepancies in selectivity metrics were resolved by prioritizing peer-reviewed studies with standardized reaction conditions .
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